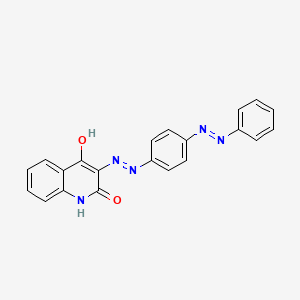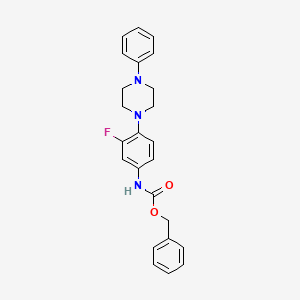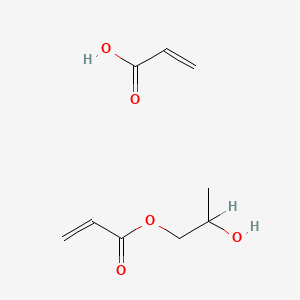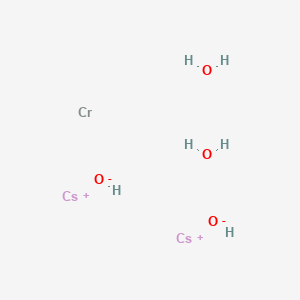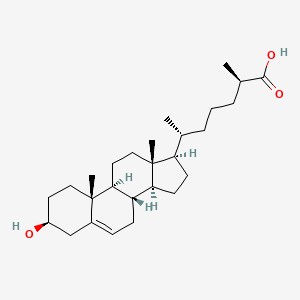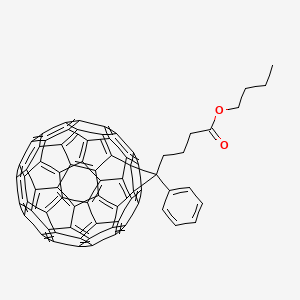
Nicotinamide guanine dinucleotide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide guanine dinucleotide sodium salt: is a biochemical compound with the empirical formula C21H28N7O15P2 and a molecular weight of 680.43 g/mol . It is a substrate for phosphodiesterase and ADP-ribosyl cyclase enzymes . This compound is used in various biochemical assays and research applications due to its role in cellular metabolism and signaling pathways .
Mechanism of Action
Target of Action
Nicotinamide guanine dinucleotide sodium salt (NGD+) primarily targets phosphodiesterase and ADP-ribosyl cyclase . These enzymes play a crucial role in various biochemical reactions, including the regulation of intracellular calcium levels and the generation of cyclic ADP-ribose .
Mode of Action
NGD+ acts as a substrate for these enzymes. It interacts with phosphodiesterase and ADP-ribosyl cyclase, facilitating their catalytic activities . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .
Biochemical Pathways
NGD+ is involved in the regulation of various metabolic pathways. It serves as a coenzyme for alcohol dehydrogenase (ADH) in vitro, although its affinity is much lower than that of NAD . It is also used to determine the activity of proteins that generate cyclic-ADP-ribose (cADPR) in the ADP-ribosyl cyclase family .
Pharmacokinetics
It is known that the synthesis and degradation of ngd+ partially rely on nmnat3 and cd38 . More research is needed to fully understand the ADME properties of NGD+ and their impact on its bioavailability.
Result of Action
The interaction of NGD+ with its targets results in the regulation of various biochemical reactions. For instance, it facilitates the catalytic activities of phosphodiesterase and ADP-ribosyl cyclase . It’s important to note that ngd+ cannot be used as substrates for sirt1, sirt3, and parp1 .
Action Environment
The action, efficacy, and stability of NGD+ can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of NGD+ . More research is needed to fully understand how different environmental factors influence the action of NGD+.
Biochemical Analysis
Biochemical Properties
Nicotinamide guanine dinucleotide sodium salt participates in oxidation-reduction reactions within the body . It acts as a coenzyme, promoting various metabolic reactions . It interacts with enzymes such as phosphodiesterase and ADP-ribosyl cyclase .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used to determine the activity of proteins that generate cyclic-ADP-ribose (cADPR) in the ADP-ribosyl cyclase family .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is intricately involved in a multitude of biochemical reactions.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It may also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide guanine dinucleotide sodium salt involves the condensation of nicotinamide with guanine dinucleotide. The reaction typically requires the presence of a phosphorylating agent and a suitable solvent. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Nicotinamide guanine dinucleotide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This reaction involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include derivatives of nicotinamide and guanine, which are used in further biochemical studies .
Scientific Research Applications
Chemistry: In chemistry, nicotinamide guanine dinucleotide sodium salt is used as a substrate to study enzyme kinetics and specificity, particularly for phosphodiesterase and ADP-ribosyl cyclase enzymes .
Biology: In biological research, this compound is used to investigate cellular metabolism and signaling pathways. It plays a crucial role in the study of cyclic-ADP-ribose (cADPR) generation and its effects on cellular functions .
Industry: In the industrial sector, this compound is used in the production of biochemical assays and diagnostic kits due to its role in enzymatic reactions .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD): Similar in structure but contains adenine instead of guanine.
Nicotinamide mononucleotide (NMN): A precursor to NAD, involved in similar metabolic pathways.
Nicotinamide riboside (NR): Another precursor to NAD, known for its role in enhancing cellular metabolism.
Uniqueness: Nicotinamide guanine dinucleotide sodium salt is unique due to its specific interaction with phosphodiesterase and ADP-ribosyl cyclase enzymes, making it a valuable tool in studying these enzymes’ kinetics and specificity . Its role in generating cyclic-ADP-ribose (cADPR) distinguishes it from other similar compounds .
Properties
CAS No. |
5624-35-1 |
|---|---|
Molecular Formula |
C21H27N7O15P2 |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(32)15(9(5-29)40-19)42-45(37,38)43-44(35,36)39-6-10-12(30)13(31)20(41-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-32H,5-6H2,(H6-,22,23,25,26,33,34,35,36,37,38) |
InChI Key |
RBWWFYZGVSCDOU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)

![(3E)-3-[(2E,4E,6E,8E,10E)-1-hydroxy-11-(6-hydroxy-2-methyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-5-yl)undeca-2,4,6,8,10-pentaenylidene]-1-methyl-5-propan-2-ylpyrrolidine-2,4-dione](/img/structure/B6595806.png)
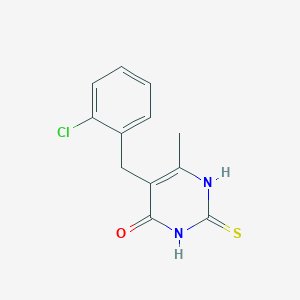
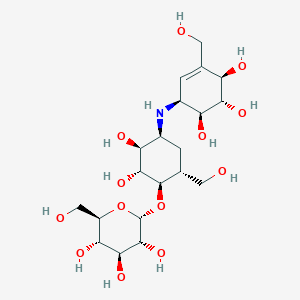
![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)


